An In-depth Technical Guide to o-Hydroxyatorvastatin Lactone: Structure, Properties, and Analytical Considerations
An In-depth Technical Guide to o-Hydroxyatorvastatin Lactone: Structure, Properties, and Analytical Considerations
For Researchers, Scientists, and Drug Development Professionals
Introduction
o-Hydroxyatorvastatin lactone is a principal metabolite of atorvastatin, one of the most widely prescribed drugs for the management of hypercholesterolemia. As the inactive lactone form of the pharmacologically active ortho-hydroxyatorvastatin, it plays a crucial role in the overall pharmacokinetics and metabolic fate of the parent drug. Understanding the chemical characteristics, formation, and analytical quantification of this metabolite is paramount for a comprehensive assessment of atorvastatin's disposition and its potential for drug-drug interactions. This guide provides a detailed examination of the chemical structure, physicochemical properties, metabolic pathways, and analytical methodologies pertinent to o-Hydroxyatorvastatin lactone.
Chemical Structure and Physicochemical Properties
o-Hydroxyatorvastatin lactone is a complex heterocyclic molecule derived from the oxidative metabolism of atorvastatin. Its structure is characterized by a pyrrole core with multiple substituted phenyl groups and a lactone ring.
Chemical Identifiers:
-
Molecular Formula: C₃₃H₃₃FN₂O₅[1]
-
Molecular Weight: 556.63 g/mol [1]
-
IUPAC Name: (3R,5R)-7-[2-(4-fluorophenyl)-4-[(2-hydroxyphenyl)carbamoyl]-5-(1-methylethyl)-3-phenyl-1H-pyrrol-1-yl]-3,5-dihydroxyheptanoic acid lactone
-
CAS Number: 163217-74-1
Physicochemical Data Summary:
| Property | Value | Source(s) |
| Melting Point | 102 °C | [1] |
| Solubility | Soluble in methanol. | [1] |
| Appearance | Off-white to pale yellow solid. | [1] |
Spectroscopic Data
-
¹H NMR: The proton NMR spectrum is expected to be complex, with signals corresponding to the aromatic protons of the fluorophenyl, phenyl, and hydroxyphenyl rings, the isopropyl group, the pyrrole ring, and the protons of the lactone ring and the ethyl bridge.
-
¹³C NMR: The carbon NMR spectrum would show a multitude of signals for the numerous carbon atoms in the aromatic rings, the pyrrole core, the isopropyl group, the carbonyl groups of the amide and lactone, and the aliphatic carbons of the lactone ring and ethyl bridge.
-
Infrared (IR) Spectroscopy: Key vibrational bands would include O-H stretching from the hydroxyl group, N-H stretching from the amide, C=O stretching from the amide and lactone moieties, and C-F stretching from the fluorophenyl group.[2]
-
Mass Spectrometry: The mass spectrum would show a prominent molecular ion peak corresponding to its molecular weight. Fragmentation patterns would likely involve cleavage of the side chains and fragmentation of the pyrrole core. The protonated molecule [M+H]⁺ would be observed at m/z 557.3.[3]
Metabolic Pathway and Pharmacological Relevance
o-Hydroxyatorvastatin lactone is a product of the extensive metabolism of atorvastatin, primarily mediated by the cytochrome P450 enzyme CYP3A4. The metabolic cascade involves the initial hydroxylation of atorvastatin to the active o-hydroxyatorvastatin, which then undergoes an intramolecular cyclization to form the inactive lactone.[4]
Caption: Metabolic pathway of atorvastatin to o-Hydroxyatorvastatin lactone.
The formation of o-hydroxyatorvastatin is a critical step, as this metabolite is equipotent to the parent drug in inhibiting HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis.[5] The subsequent lactonization to o-hydroxyatorvastatin lactone represents a deactivation and elimination pathway. The interconversion between the active acid and inactive lactone forms is a dynamic process influenced by physiological pH.[6]
While o-hydroxyatorvastatin lactone itself is considered inactive as an HMG-CoA reductase inhibitor, its formation and clearance are integral to the overall pharmacokinetic profile of atorvastatin. Furthermore, in vitro studies have suggested that the lactone forms of statins may possess higher myotoxic potential than their corresponding acid forms, a critical consideration in the safety assessment of statin therapy.[4][7]
Synthesis of o-Hydroxyatorvastatin Lactone
A detailed, step-by-step synthesis protocol for o-hydroxyatorvastatin lactone is not widely published. However, a plausible synthetic route can be devised based on established methods for the synthesis of atorvastatin and its analogs.[8][9][10] A general strategy would involve the synthesis of the atorvastatin core structure, followed by a regioselective ortho-hydroxylation and subsequent lactonization.
Conceptual Synthetic Workflow:
Caption: Conceptual workflow for the synthesis of o-Hydroxyatorvastatin lactone.
A key challenge in this synthesis is achieving regioselective ortho-hydroxylation of the N-phenylcarbamoyl moiety. This can be approached through directed ortho-metalation strategies.[10] The subsequent lactonization can typically be induced under acidic conditions.
Analytical Methodology: Quantification in Biological Matrices
Accurate quantification of o-Hydroxyatorvastatin lactone in biological fluids is essential for pharmacokinetic and metabolic studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice due to its high sensitivity and specificity.[3][11][12]
Detailed LC-MS/MS Protocol for Plasma Analysis
This protocol provides a comprehensive, step-by-step methodology for the extraction and quantification of o-Hydroxyatorvastatin lactone from human plasma.
1. Sample Preparation (Solid-Phase Extraction - SPE): [11]
-
To 500 µL of plasma, add an internal standard (e.g., a deuterated analog of atorvastatin or a related compound).
-
Acidify the plasma sample with a buffer (e.g., ammonium acetate, pH 4.6) to stabilize the lactone form.
-
Condition a mixed-mode or reversed-phase SPE cartridge with methanol followed by water.
-
Load the pre-treated plasma sample onto the SPE cartridge.
-
Wash the cartridge with a weak organic solvent to remove interferences.
-
Elute the analyte and internal standard with a stronger organic solvent (e.g., acetonitrile or methanol).
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
2. Chromatographic Conditions: [3]
-
Column: A C18 reversed-phase column (e.g., Acquity UPLC HSS T3, 3.0 mm × 100 mm, 1.8 µm) is suitable for separating the analyte from other metabolites.
-
Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous solution with a modifier (e.g., 0.05% formic acid in water) and an organic solvent (e.g., acetonitrile).
-
Flow Rate: A typical flow rate is in the range of 0.3-0.5 mL/min.
-
Column Temperature: Maintained at a constant temperature (e.g., 40 °C) to ensure reproducible retention times.
3. Mass Spectrometric Detection: [3]
-
Ionization Mode: Electrospray ionization (ESI) in the positive ion mode is commonly used.
-
Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions are monitored for quantification.
-
o-Hydroxyatorvastatin Lactone: m/z 557.3 → 448.3
-
-
Instrument Parameters: Optimize cone voltage, collision energy, and other source parameters to maximize the signal intensity for the specific transitions.
Analytical Workflow Diagram:
Caption: A typical workflow for the analysis of o-Hydroxyatorvastatin lactone in plasma.
Conclusion
o-Hydroxyatorvastatin lactone, as a major metabolite of atorvastatin, is a molecule of significant interest in drug metabolism and pharmacokinetic studies. A thorough understanding of its chemical properties, metabolic formation, and analytical determination is crucial for researchers and drug development professionals. The methodologies and data presented in this guide provide a comprehensive resource for the study of this important atorvastatin metabolite. Further research to fully elucidate its spectroscopic characteristics and potential biological activities will continue to refine our understanding of atorvastatin's complex in vivo behavior.
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